molecular formula C11H9F3O2 B026177 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione CAS No. 720-94-5

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Cat. No. B026177
CAS RN: 720-94-5
M. Wt: 230.18 g/mol
InChI Key: WRZMHTIRFOFFPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and related compounds typically involves the Claisen condensation reaction using strong bases. This reaction pathway allows for the formation of β-diketones containing the trifluoromethyl group from aromatic ketones and ethyl trifluoracetate (Wang, 2007).

Molecular Structure Analysis

The molecular and crystal structure of derivatives of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione has been determined using single crystal X-ray diffraction, revealing intricate details about their crystallography and molecular geometry (Magerramov et al., 2012).

Chemical Reactions and Properties

This compound participates in regioselective carbon–carbon bond cleavage reactions, demonstrating its reactivity and potential in synthetic applications (Solhnejad et al., 2013). Moreover, its reactions with cyanothioacetamide and cyanoacetamide under solvent-free conditions produce pyridine-2(1H)thione/one derivatives, highlighting its versatility as a precursor for heterocyclic compounds (Rateb, 2011).

Physical Properties Analysis

The physical properties of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and its derivatives, such as crystallography data and density, have been thoroughly investigated, providing insights into their structural characteristics and stability (Magerramov et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and the formation of complexes with metals, have been explored in detail. Studies on its complexation properties in solution and its use as a chelating extractant in the solvent extraction and separation of light lanthanoids underscore its potential in coordination chemistry and separation processes (Atanassova et al., 2010).

Scientific Research Applications

  • Synthesis of Pyridine-2(1H)thione/one Derivatives : This compound is used in the synthesis of pyridine-2(1H)thione/one derivatives, contributing to the synthesis of thieno[2,3-b]pyr derivatives (Rateb, 2011).

  • Europium Complexes for Enhanced Quantum Efficiencies : It's utilized in the synthesis of europium complexes, which show higher quantum efficiencies and lifetime values, indicating potential in photoluminescence applications (Wang et al., 2015).

  • Ligand for Luminescent Eu3+ and Sm3+ Complexes : The compound acts as a promising ligand for highly luminescent Eu3+ and Sm3+ complexes (Taydakov et al., 2022).

  • Polarographic Studies with Amino Acids and Ligands : It's used in polarographic studies of Cd(II) with amino acids and ligands to determine stability constants (Meena & Grover, 2018).

  • Photostabilization of Polyisoprene : This compound can photostabilize the photodegradation of polyisoprene in solutions containing alcohols, which is beneficial for protecting cosmetics against photoageing (Wu et al., 1991).

  • Solvent Extraction and Separation of Lanthanoids : It serves as a chelating extractant in the solvent extraction and separation of light lanthanoids when combined with phosphine oxides (Atanassova et al., 2010).

  • Applications in Optical Amplification : NIR-luminescent complexes with this compound have potential applications in optical amplification at wavelengths like 1300 or 1500 nm (Dang et al., 2011).

  • Molecular Interaction Studies : The compound's structure and chemistry are useful in studying molecular interactions and their applications in scientific research (Pokhodylo et al., 2021).

  • Nickel and Copper Complexes : Synthesis and characterization of its complexes provide insights into the structure and properties of nickel and copper complexes (Woods et al., 2009).

  • Synthesis of New Compounds via Regioselective Bond Cleavage : Regioselective carbon-carbon bond cleavage in arylhydrazones of the compound can be used for synthesizing new compounds (Solhnejad et al., 2013).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZMHTIRFOFFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338613
Record name 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
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Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

CAS RN

720-94-5
Record name 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione
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Record name 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
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Record name 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
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Record name 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
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Record name 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
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Synthesis routes and methods I

Procedure details

4'-Methylacetophenone (5.26 g, 39.2 mmol) was dissolved in 25 mL of methanol under argon and 12 mL (52.5 mmol) sodium methoxide in methanol (25%) was added. The mixture was stirred for 5 minutes and 5.5 mL (46.2 mmol) ethyl trifluoroacetate was added. After refluxing for 24 hours, the mixture was cooled to room temperature and concentrated. 100 mL 10% HCl was added and the mixture extracted with 4×75 mL ethyl acetate. The extracts were dried over MgSO4, filtered and concentrated to afford 8.47 g (94%) of a brown oil which was carried on without further purification.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

A mixture of 4-methylacetophenone (0.85 g), isopropyltrifluoroacetate (1.0 g) and toluene (2 ml) was added to a mixture of sodium methoxide (0.4 g) and toluene (2 ml) at 35-40° C. The reaction mixture was stirred at 75° C. for 4 hours. The reaction mixture was cooled to 25-30° C. Water (2 ml) and aqueous HCl (3 ml, 20%) were added and the reaction mixture was stirred at 25-30° C. for 30 minutes. The layers were separated. Aqueous layer was extracted with toluene (2×2 ml). The organic layers were combined and the solvent was removed by distillation at 55° C. under vacuum to obtain the title compound (Yield: 1.0 g).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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